molecular formula C39H45NO6 B584952 Propafenone dimer CAS No. 1346603-80-2

Propafenone dimer

Cat. No.: B584952
CAS No.: 1346603-80-2
M. Wt: 623.79
InChI Key: LSQHIGTXXXXQHQ-UHFFFAOYSA-N
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Description

Propafenone dimer is a chemical compound derived from propafenone, which is a class 1C antiarrhythmic agent. Propafenone is primarily used to manage and treat atrial and ventricular arrhythmias by inhibiting sodium channels in cardiac cells, thereby reducing excitability . The dimer form of propafenone is of interest due to its potential enhanced pharmacological properties and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of propafenone involves several key steps:

    Reaction of 2’-hydroxyacetophenone with epichlorohydrin: This step forms 2-(2’,3’-epoxypropoxy)-acetophenone.

    Reaction with propylamine: The resulting compound is then reacted with propylamine to form 2-(2’-hydroxy-3’-propylaminopropoxy)-acetophenone.

    Reaction with benzaldehyde: This intermediate is then reacted with benzaldehyde, accompanied by the elimination of water, to form 2-(2’-hydroxy-3’-propylaminopropoxy)-benzalacetophenone.

    Hydrogenation: The final step involves hydrogenation to yield propafenone.

Industrial Production Methods

Industrial production of propafenone typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Propafenone dimer undergoes various chemical reactions, including:

    Oxidation: Propafenone can be oxidized to form various metabolites.

    Reduction: Reduction reactions can modify the functional groups on the propafenone molecule.

    Substitution: Substitution reactions can occur at different positions on the aromatic ring or the side chains.

Common Reagents and Conditions

    Oxidizing agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

    Substitution reagents: Halogens, alkyl groups, and other substituents can be introduced using appropriate reagents under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while reduction can yield alcohols or amines .

Scientific Research Applications

Propafenone dimer has several scientific research applications:

Mechanism of Action

Propafenone dimer exerts its effects by inhibiting sodium channels in cardiac cells, leading to a decrease in excitability and conduction velocity. This action helps to stabilize the cardiac rhythm and prevent arrhythmias. The molecular targets include the sodium channels in the cardiac muscle cells, and the pathways involved are related to the modulation of ion flow across the cell membrane .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propafenone dimer is unique due to its potential enhanced stability and pharmacological properties compared to its monomeric form. The dimerization may lead to improved therapeutic effects and reduced side effects, making it a promising candidate for further research and development .

Properties

IUPAC Name

1-[2-[2-hydroxy-3-[[2-hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propyl]-propylamino]propoxy]phenyl]-3-phenylpropan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H45NO6/c1-2-25-40(26-32(41)28-45-38-19-11-9-17-34(38)36(43)23-21-30-13-5-3-6-14-30)27-33(42)29-46-39-20-12-10-18-35(39)37(44)24-22-31-15-7-4-8-16-31/h3-20,32-33,41-42H,2,21-29H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSQHIGTXXXXQHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O)CC(COC3=CC=CC=C3C(=O)CCC4=CC=CC=C4)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H45NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

623.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1346603-80-2
Record name Propafenone dimer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346603802
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PROPAFENONE DIMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0MP575RZ2K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
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Q & A

Q1: The research paper mentions propafenone dimer as a potential drug candidate against COVID-19. What is the basis for this claim, and what further research is needed to confirm its efficacy and safety?

A1: The research paper [] utilized molecular docking studies to virtually screen a database of natural compounds for potential inhibitory activity against SARS-CoV-2. This compound was identified as a potential candidate due to its predicted binding affinity to a specific target on the virus.

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